molecular formula C19H18NO4+ B150084 Demethyleneberberine CAS No. 25459-91-0

Demethyleneberberine

Cat. No. B150084
CAS RN: 25459-91-0
M. Wt: 324.3 g/mol
InChI Key: HVTCKKMWZDDWOY-UHFFFAOYSA-O
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Description

Demethyleneberberine Description

Demethyleneberberine (DMB) is a metabolite of Berberine (BBR), a compound extracted from various plants used in traditional medicine. DMB has been identified as an active component with significant therapeutic potential. It has been studied for its hepatoprotective, anti-fibrotic, anti-inflammatory, and anti-cancer properties. The research on DMB is still emerging, with studies exploring its effects on various diseases and its pharmacokinetic behavior in animal models .

Synthesis Analysis

While the synthesis of DMB is not explicitly detailed in the provided papers, it is mentioned as a metabolite of berberine, which suggests that it is produced through metabolic processes in animals and humans. The pharmacokinetics of DMB have been studied using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), indicating that it is absorbed and reaches peak plasma concentration rapidly after administration .

Molecular Structure Analysis

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving DMB. However, they do discuss its biological interactions, such as the inhibition of the NF-κB signaling pathway, which plays a role in its anti-inflammatory and hepatoprotective effects . Additionally, DMB has been shown to affect the c-Myc/HIF-1α pathway, which is implicated in the suppression of non-small cell lung cancer (NSCLC) cell proliferation and the induction of cellular senescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMB are not extensively covered in the provided papers. However, pharmacokinetic studies have revealed that DMB has a rapid absorption profile in rats and mice, with peak plasma concentrations occurring within 5 minutes after intragastric administration. Its bioavailability ranges from 4.47% to 5.94%, which is higher than that of berberine. The total excretion of DMB through urine, feces, and bile is between 7.28% and 9.77% .

Relevant Case Studies

The papers provide insights into several case studies where DMB was investigated for its therapeutic effects. In one study, DMB was shown to protect against hepatic fibrosis in mice by modulating NF-κB signaling and inducing apoptosis in hepatic stellate cells. It also inhibited collagen synthesis and increased collagen degradation . Another study demonstrated that DMB attenuated concanavalin A-induced autoimmune hepatitis in mice by inhibiting NF-κB and MAPK signaling, reducing inflammatory cytokine expression, and suppressing oxidative stress . Additionally, DMB was found to induce cell cycle arrest and cellular senescence in NSCLC cells via the c-Myc/HIF-1α pathway, highlighting its potential as an anti-cancer agent .

Scientific Research Applications

Hepatoprotective and Anti-Fibrotic Effects

Demethyleneberberine (DMB) has been identified as a significant metabolite of Berberine, with emerging therapeutic applications. A notable study demonstrated the hepatoprotective and anti-fibrotic effects of DMB in mice. Specifically, DMB was shown to protect against thioacetamide-induced hepatic fibrosis, suggesting a higher safety profile compared to Berberine. Mechanistically, DMB suppresses the activation of hepatic stellate cells and induces apoptosis through the nuclear factor-κB (NF-κB) signaling pathway. It also inhibits collagen synthesis and enhances collagen degradation, offering potential as an anti-fibrotic agent (Wang et al., 2016).

Anti-Inflammatory and Anti-Oxidative Effects in Autoimmune Hepatitis

DMB has exhibited anti-inflammatory and anti-oxidative properties, especially in the context of autoimmune hepatitis (AIH). In a study, DMB significantly reduced the severity of Concanavalin A-induced AIH in mice. It inhibited the infiltration of inflammatory cells and the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-γ. Additionally, DMB effectively suppressed hepatic oxidative stress, hinting at its therapeutic potential for AIH through the modulation of NF-κB and MAPK signaling pathways (Zhang et al., 2020).

Anticancer Properties in Lung Cancer

Research has also delved into the anticancer properties of DMB, particularly against non-small cell lung cancer (NSCLC). DMB was found to effectively inhibit NSCLC cell proliferation and tumor growth. It impedes cell migration by suppressing epithelial-mesenchymal transition and triggers cell cycle arrest by down-regulating genes related to the cell cycle. Furthermore, DMB induces cellular senescence in NSCLC cells, primarily through the suppression of the c-Myc/HIF-1α pathway. This finding paves the way for potential NSCLC therapeutic strategies leveraging DMB (Liu et al., 2021).

Safety And Hazards

Demethyleneberberine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Berberine may affect blood lipid levels by inhibiting intestinal ACAT2 and may be used to combat lipid metabolic disorders . Studies on the relevant targets of berberine in regulating intestinal lipid metabolism are currently scarce and need to be conducted in the future .

properties

IUPAC Name

9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTCKKMWZDDWOY-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180132
Record name Demethyleneberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethyleneberberine

CAS RN

25459-91-0
Record name Demethyleneberberine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethyleneberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
613
Citations
P Zhang, X Qiang, M Zhang, D Ma, Z Zhao… - … of Pharmacology and …, 2015 - ASPET
Excessive alcohol consumption induces oxidative stress and lipid accumulation in the liver. Mitochondria have long been recognized as the key target for alcoholic liver disease (ALD). …
Number of citations: 73 jpet.aspetjournals.org
Y Wang, Z Zhao, Y Yan, X Qiang, C Zhou, R Li… - International Journal of …, 2016 - mdpi.com
Demethyleneberberine (DMB) is an essential metabolite of Berberine (BBR) in vivo. Recent reports have revealed multiple novel therapeutic applications of BBR. However, the …
Number of citations: 29 www.mdpi.com
P Saklani, H Khan, TG Singh, S Gupta… - Molecular Biology …, 2022 - Springer
… Demethyleneberberine is a metabolite of berberine that has better blood-brain barrier crossing capacity. Demethyleneberberine … action of demethyleneberberine on neurodegenerative …
Number of citations: 5 link.springer.com
Y Zhao, P Liu, Y Zhang, H Jiang, H Luan, Y Xu… - International …, 2022 - Elsevier
Demethyleneberberine (DMB) is a natural product from traditional Chinese medicinal herb the rhizome of Coptis chinensis Franch., which has been reported to possess multiple …
Number of citations: 5 www.sciencedirect.com
Y Zhao, P Liu, H Luan, H Jiang, Y Xu, Y Zhang… - Frontiers in …, 2023 - frontiersin.org
The colitis induced by TNBS is a chronic and systemic inflammatory disease that leads to intestinal barrier dysfunction and autoimmune disorders. However, the existing treatments of …
Number of citations: 5 www.frontiersin.org
M Zhang, Q Li, C Zhou, Y Zhao, R Li, Y Zhang - International …, 2020 - Elsevier
Demethyleneberberine (DMB) is a natural product which has been reported to possess mitochondria-targeting anti-oxidative and anti-inflammatory effect. However, the pharmacological …
Number of citations: 33 www.sciencedirect.com
X Qiang, L Xu, M Zhang, P Zhang, Y Wang… - Biochemical and …, 2016 - Elsevier
… Here we introduce a natural product, demethyleneberberine (DMB), which potentially ameliorated NAFLD by activating AMPK pathways. Our study showed that the intraperitoneal …
Number of citations: 83 www.sciencedirect.com
YY Chen, RY Li, MJ Shi, YX Zhao, Y Yan, XX Xu… - Inflammation …, 2017 - Springer
Objective The activation of NF-κB signaling and unbalance of T-helper (Th) cells have been reported to play a key role in the pathogenesis of colitis. Cortex Phellodendri Chinensis (…
Number of citations: 38 link.springer.com
S Gupta, A Khan, S Vishwas, M Gulati, TG Singh… - Medical …, 2021 - Elsevier
Huntington disease (HD) is a type of neurodegenerative disease that is characterized by presence of multiple repeats (more than 36) of cytosine-adenine-guanine (CAG) trinucleotides …
Number of citations: 14 www.sciencedirect.com
J Liu, X Huang, D Liu, K Ji, C Tao, R Zhang, J Chen - Phytomedicine, 2021 - Elsevier
Background Demethyleneberberine (DMB) is a natural active component of medicinal plant Cortex phellodendri chinensis with favorable bioactivity. However, the role of DMB in …
Number of citations: 24 www.sciencedirect.com

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